1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

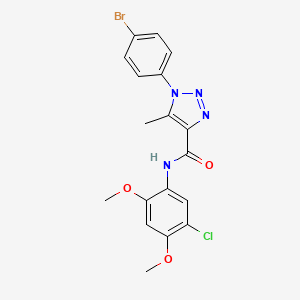

The compound 1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a complex substitution pattern. Its structure features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxamide group linked to a 5-chloro-2,4-dimethoxyphenyl moiety, and at the 5-position with a methyl group.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN4O3/c1-10-17(22-23-24(10)12-6-4-11(19)5-7-12)18(25)21-14-8-13(20)15(26-2)9-16(14)27-3/h4-9H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGIYBFVOXRTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 451.7 g/mol. The structure contains a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrClN₄O₃ |

| Molecular Weight | 451.7 g/mol |

| CAS Number | 895644-49-2 |

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under investigation has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro.

-

Mechanism of Action :

- The triazole ring can interact with cellular targets involved in cancer cell growth and survival.

- It may induce apoptosis in cancer cells through the activation of caspases or inhibition of anti-apoptotic proteins.

- Case Studies :

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal survival.

- Efficacy Against Pathogens :

- Studies have reported that triazole derivatives can effectively inhibit the growth of pathogenic fungi and bacteria.

- The specific compound's activity against common pathogens remains to be fully characterized but shows potential based on structural analogs.

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that similar triazole derivatives exhibit low cytotoxicity against mammalian cell lines (e.g., HepG2 and Vero) with selectivity indices suggesting favorable safety profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

- Substituents on the Triazole Ring : Electron-withdrawing groups such as halogens (bromine and chlorine) enhance activity.

- Alkyl Groups : Methyl substitutions can improve lipophilicity and cellular uptake.

Scientific Research Applications

Medicinal Chemistry

The compound's triazole moiety is known for its biological activity, particularly in medicinal chemistry. Triazoles have been extensively studied for their antifungal and antibacterial properties. The specific compound may exhibit similar activities due to its structural similarities to other known bioactive triazoles.

Case Study : A study published in Nature highlighted the synthesis of triazole derivatives that exhibited potent antifungal activity against resistant strains of fungi. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly influenced the biological activity, suggesting that 1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be a candidate for further exploration in antifungal drug development .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its ability to interact with specific biological pathways could make it effective against pests or weeds while minimizing harm to non-target organisms.

Data Table: Potential Agricultural Applications

| Application Type | Target Organism | Mode of Action | Reference |

|---|---|---|---|

| Herbicide | Broadleaf Weeds | Inhibition of photosynthesis | |

| Insecticide | Aphids | Disruption of nervous function |

Material Science

Research into the material science applications of this compound suggests its use in developing advanced materials due to its unique electronic properties. Compounds with similar structures have been used in organic electronics and photovoltaic devices.

Case Study : A recent study demonstrated the use of triazole compounds in organic solar cells, where they acted as electron transport materials. The incorporation of halogenated phenyl groups improved charge mobility and stability, indicating that this compound could enhance the performance of such devices .

Chemical Reactions Analysis

Step 1: Triazole Core Formation

-

Reagents : 4-Bromophenyl azide and a methyl-substituted alkyne derivative.

-

Conditions : CuSO₄·5H₂O/sodium ascorbate in a tert-butanol/H₂O solvent system at 60°C .

Step 2: Carboxamide Formation

-

Reagents : 5-Chloro-2,4-dimethoxyaniline and triazole-4-carboxylic acid activated via EDCl/HOBt.

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Key Intermediates |

|---|---|---|---|

| 1 | CuAAC Cycloaddition | CuSO₄, sodium ascorbate, t-BuOH/H₂O | 1-(4-Bromophenyl)-5-methyltriazole |

| 2 | Amide Coupling | EDCl, HOBt, DMF, 5-chloro-2,4-dimethoxyaniline | Target compound |

Bromophenyl Substituent

-

Nucleophilic Aromatic Substitution (SNAr) : The para-bromine on the phenyl ring undergoes substitution with strong nucleophiles (e.g., amines, thiols) under Pd catalysis .

-

Suzuki–Miyaura Coupling : The bromine participates in cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

Carboxamide Linkage

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, generating the corresponding carboxylic acid and amine .

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine (e.g., yielding 5-methyltriazole-4-methylamine derivatives) .

Stability and Degradation

-

Photostability : The compound is stable under ambient light but degrades under UV irradiation (λ = 254 nm) via C–Br bond cleavage, forming debrominated byproducts .

-

Thermal Stability : Decomposes at temperatures >250°C, confirmed by TGA-DSC analysis .

Table 2: Reaction Conditions and Outcomes

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations :

- The 5-chloro-2,4-dimethoxyphenyl group introduces a balance of hydrophobicity (Cl) and solubility (OCH₃), which could optimize pharmacokinetics .

- Triazole Positioning : The 1,2,3-triazole core is a common feature in analogs with reported antimicrobial activity. Substituents at the 1- and 4-positions (e.g., bromophenyl, carboxamide) are critical for target binding, as seen in related pyrazole-thiazole-triazole hybrids .

- Methoxy Groups: The dimethoxy substituents in the target compound may enhance solubility compared to non-polar analogs, though they could reduce metabolic stability due to oxidative demethylation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-bromophenyl)-N-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step routes, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous triazole-carboxamide derivatives are synthesized using substituted anilines and isocyanides, followed by cyclization under controlled conditions (e.g., solvent polarity, temperature). Copper(I) iodide is often used as a catalyst to improve regioselectivity and yield . Post-synthetic modifications (e.g., bromophenyl substitution) require halogenation under inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) confirms connectivity and substituent positions. Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹). Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions, such as N–H···O hydrogen bonds that stabilize the crystal lattice. For example, Hirshfeld surface analysis of similar triazole-carboxamides reveals packing efficiency influenced by halogen substituents .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements. Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) and antimicrobial susceptibility testing (AST) against Gram-positive/negative bacteria are standard. Dose-response curves (IC₅₀ values) should be validated with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole formation?

- Methodological Answer : Design of Experiments (DoE) tools like Response Surface Methodology (RSM) model variables (temperature, solvent polarity, catalyst loading). For regioselective triazole synthesis, polar aprotic solvents (DMF, DMSO) favor 1,4-disubstituted triazoles. Computational reaction path searches (e.g., using quantum chemical DFT calculations) predict transition states and guide solvent/catalyst selection .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Compare analogs with systematic substituent variations (e.g., methoxy vs. chloro groups) to identify pharmacophores. For instance, halogenated phenyl groups in related compounds enhance hydrophobic interactions with target proteins, as shown in docking studies .

Q. What in silico strategies predict biological targets and off-target interactions?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (PDB, ChEMBL). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. Pharmacophore modeling (e.g., Schrödinger Phase) identifies essential interactions (e.g., hydrogen bonds with kinase ATP-binding pockets). Off-target risks are evaluated via similarity ensemble approach (SEA) .

Q. What crystallographic insights inform solubility and stability profiles?

- Methodological Answer : X-ray-derived torsion angles and hydrogen-bonding networks predict solubility. For example, planar triazole-carboxamide structures with strong N–H···O bonds exhibit low solubility in nonpolar solvents. Stability under thermal stress is assessed via differential scanning calorimetry (DSC), correlating melting points with crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.